4-(Diphenylamino)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(N-phenylanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDVKDTOHKZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431996 | |
| Record name | 4-(diphenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20441-00-3 | |
| Record name | 4-(diphenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Design of 4 Diphenylamino Benzonitrile Architectures
Synthetic Approaches for 4-(Diphenylamino)benzonitrile and its Analogues
The construction of the this compound scaffold can be achieved through several modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are particularly prominent, offering high efficiency and broad substrate scope.
Palladium-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds, providing a direct and efficient route to aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgacsgcipr.org For the synthesis of this compound, this typically involves the coupling of 4-halobenzonitrile (e.g., 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile) with diphenylamine (B1679370). The development of various generations of catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has significantly expanded the scope and functional group tolerance of this reaction. wikipedia.org
Another key palladium-catalyzed method is the cyanation of aryl halides. nih.govnih.govresearchgate.net This approach allows for the introduction of the nitrile group onto a pre-existing diphenylamino-substituted aromatic ring. For instance, 4-bromo-N,N-diphenylaniline can be subjected to a palladium-catalyzed cyanation reaction using a cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]), which is noted to be a non-toxic alternative. nih.gov The use of palladacycle catalysts can prevent catalyst poisoning and allow for low catalyst loadings and fast reaction times. nih.gov
| Reaction Name | Reactants | Catalyst System | Key Features |
| Buchwald-Hartwig Amination | 4-Halobenzonitrile, Diphenylamine | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., X-Phos) | Direct C-N bond formation, high efficiency, broad substrate scope. wikipedia.orgbeilstein-journals.org |
| Palladium-Catalyzed Cyanation | 4-Halo-N,N-diphenylaniline, Cyanide source (e.g., K4[Fe(CN)6]) | Palladium catalyst (e.g., palladacycle) | Introduction of the nitrile group, can use non-toxic cyanide sources. nih.govnih.gov |
Knoevenagel Condensation for Related Structures
The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. scielo.org.mxablesci.com While not a direct route to this compound itself, it is highly relevant for the synthesis of related structures where the nitrile group is part of a larger conjugated system. For example, derivatives of 4-(diphenylamino)benzaldehyde (B1293675) can undergo a Knoevenagel condensation with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) to yield α-cyanoacrylates and α-cyanoacrylonitriles, respectively. ablesci.comresearchgate.net These products extend the π-conjugation of the 4-(diphenylamino)phenyl core, which can be a strategy for tuning the molecule's photophysical properties. The reaction is known for its high yields and can often be performed under mild and environmentally friendly conditions. scielo.org.mx
Other Synthetic Routes for Benzonitrile (B105546) Derivatives
Beyond the prominent palladium-catalyzed reactions, other synthetic strategies are available for the synthesis of benzonitrile derivatives, which can be adapted for the preparation of this compound analogues. For instance, the ammonolysis of 4-chlorobenzonitrile is a primary route to 4-aminobenzonitrile (B131773), which can then be further functionalized. vulcanchem.com Additionally, multi-step synthetic sequences can be employed. For example, 4-aminobenzonitrile can be reacted with 2-(methylthio)pyrimidin-4-ol (B48172) to generate 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, which can then be further modified. chemijournal.com The synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles under transition-metal-free, base-promoted conditions also highlights alternative cyclization strategies to access complex nitrogen-containing aromatic systems. cardiff.ac.uk
Rational Molecular Design of this compound Derivatives for Tuned Properties
The inherent donor-π-acceptor (D-π-A) nature of this compound, with the diphenylamino group acting as the electron donor and the benzonitrile moiety as the electron acceptor, makes it an excellent platform for developing materials with tailored photophysical properties.
Influence of Electron Donor and Acceptor Group Modifications
The electronic properties of the donor and acceptor units play a crucial role in determining the energy of the intramolecular charge transfer (ICT) transition, which governs the absorption and emission characteristics of the molecule. acs.orgmdpi.com Strengthening the electron-donating ability of the diphenylamino group or increasing the electron-withdrawing strength of the acceptor part generally leads to a red-shift in the absorption and emission spectra. rsc.org For instance, the introduction of additional electron-donating groups on the phenyl rings of the diphenylamino moiety would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO gap and shifting the emission to longer wavelengths. Conversely, replacing the cyano group with a stronger electron-accepting group would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also resulting in a bathochromic shift. mdpi.com The photophysical properties of D-π-A fluorophores are highly dependent on the solvent polarity, often exhibiting solvatochromism. nih.gov
| Modification | Effect on Electronic Structure | Expected Photophysical Change |
| Stronger Electron Donor | Raises HOMO energy level | Red-shift in absorption and emission |
| Stronger Electron Acceptor | Lowers LUMO energy level | Red-shift in absorption and emission |
| Weaker Electron Donor | Lowers HOMO energy level | Blue-shift in absorption and emission |
| Weaker Electron Acceptor | Raises LUMO energy level | Blue-shift in absorption and emission |
Advanced Spectroscopic Characterization of 4 Diphenylamino Benzonitrile Systems
Steady-State Optical Spectroscopy
The steady-state optical spectroscopy of 4-(Diphenylamino)benzonitrile provides critical insights into its electronic structure and behavior in the ground and excited states. This section delves into the electronic absorption and fluorescence emission characteristics of the molecule, with a particular focus on the influence of the surrounding solvent environment on its spectral properties.
Electronic Absorption Spectroscopy and Ground State Transitions
The electronic absorption spectrum of this compound, like other donor-acceptor systems, is characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These bands correspond to electronic transitions from the ground state (S₀) to various excited states (Sₙ). The absorption spectra are typically recorded using a UV-Vis spectrophotometer. ijstr.org
The principal absorption bands are generally attributed to π-π* transitions within the aromatic system. semanticscholar.orglibretexts.org In donor-acceptor molecules such as this compound, the absorption spectrum is often dominated by an intense band corresponding to an intramolecular charge transfer (ICT) transition. semanticscholar.org This transition involves the redistribution of electron density from the electron-donating diphenylamino group to the electron-accepting benzonitrile (B105546) moiety upon photoexcitation.
The position, intensity, and shape of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. nih.gov Generally, an increase in solvent polarity can lead to a shift in the absorption maximum (λmax). For π-π* transitions, a red shift (bathochromic shift) is often observed with increasing solvent polarity. libretexts.org
Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be employed to complement experimental findings and provide a more detailed understanding of the nature of the electronic transitions. researcher.lifesharif.edu These calculations can help assign the observed absorption bands to specific electronic transitions and predict their energies and oscillator strengths. ijstr.org
Fluorescence Emission Spectroscopy and Dual Fluorescence Characteristics
This compound and its derivatives are particularly known for their interesting fluorescence properties, most notably the phenomenon of dual fluorescence. mdpi.comnih.gov This means that in moderately to highly polar solvents, the fluorescence spectrum exhibits two distinct emission bands. nih.govias.ac.in These two bands are attributed to emissions from two different excited states: a locally excited (LE) state and a charge transfer (CT) state. nih.govnih.govnih.gov
The appearance of these two emission bands is a hallmark of intramolecular charge transfer occurring in the excited state. ias.ac.in Upon photoexcitation, the molecule is initially promoted to a locally excited state. In polar environments, a subsequent relaxation process can occur, leading to the formation of a highly polar charge transfer state, which is stabilized by the surrounding solvent molecules. ias.ac.in
The higher-energy, shorter-wavelength fluorescence band is assigned to the emission from the locally excited (LE) state. mdpi.comias.ac.in This state is characterized by a charge distribution that is similar to the ground state. ias.ac.in The LE emission is typically the only emission observed in nonpolar solvents and in the gas phase. nih.govnih.gov The geometry of the molecule in the LE state is thought to be largely planar. nih.gov
The spectral characteristics of the LE emission are less sensitive to solvent polarity compared to the CT emission. rsc.org However, some degree of solvatochromic shift can still be observed.
The lower-energy, longer-wavelength fluorescence band is attributed to the emission from the intramolecular charge transfer (CT) state. mdpi.comias.ac.in This emission is often referred to as "anomalous" fluorescence due to its significant red-shift compared to the LE emission. nih.gov The CT state is characterized by a significant separation of charge, with the electron density shifted from the donor (diphenylamino group) to the acceptor (benzonitrile group). nih.govdiva-portal.org This results in a large dipole moment for the CT state. nih.gov
The formation of the CT state is often associated with a conformational change, most notably the twisting of the bond between the donor and the phenyl ring, as described by the Twisted Intramolecular Charge Transfer (TICT) model. nih.govias.ac.in However, other models, such as the Planar Intramolecular Charge Transfer (PICT) model, have also been proposed. nih.gov The significant red-shift of the CT emission is a direct consequence of the stabilization of the highly polar CT state by the polar solvent environment. nih.gov
Solvatochromism and Solvent Polarity Effects on Spectral Properties
The spectral properties of this compound are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govsapub.org This is particularly evident in the fluorescence emission spectrum, where the relative intensities and positions of the LE and CT bands are strongly influenced by the solvent environment. nih.govnih.gov
As the solvent polarity increases, the CT emission band typically shows a pronounced bathochromic (red) shift. nih.govresearcher.life This is due to the increased stabilization of the highly polar CT state by the more polar solvent molecules. ias.ac.in Concurrently, the intensity of the CT emission often increases relative to the LE emission as the formation of the CT state becomes more favorable in polar environments. nih.gov
The absorption spectrum also exhibits solvatochromic shifts, although generally to a lesser extent than the fluorescence spectrum. nih.gov An increase in solvent polarity can cause a shift in the absorption maximum, which can provide information about the change in dipole moment upon excitation. nih.gov
The effect of solvent polarity on the spectral shifts of this compound can be analyzed quantitatively using various solvent polarity scales and models. researchgate.net One common approach is the use of the Lippert-Mataga equation, which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the orientation polarizability of the solvent. researcher.life This analysis can provide an estimation of the change in dipole moment of the molecule upon excitation from the ground state to the excited state.
Other multiparameter solvent polarity scales, such as the Kamlet-Taft parameters, can also be employed to dissect the different types of solvent-solute interactions, including hydrogen bond donating ability, hydrogen bond accepting ability, and polarizability/dipolarity. sapub.org These quantitative analyses allow for a deeper understanding of the specific and nonspecific interactions between the solute molecule and the surrounding solvent molecules that govern the observed spectral changes. researchgate.netsemanticscholar.org
Data Tables
Table 1: Spectroscopic Data for this compound in Various Solvents
| Solvent | Absorption λmax (nm) | LE Emission λmax (nm) | CT Emission λmax (nm) |
| n-Hexane | 320 | 360 | - |
| Dioxane | 325 | 365 | 480 |
| Ethyl Acetate | 330 | 370 | 500 |
| Acetonitrile | 335 | 375 | 520 |
| Methanol | 332 | 372 | 515 |
Note: The data in this table is illustrative and compiled from typical values for similar donor-acceptor molecules. Actual values for this compound may vary.
Inability to Fulfill Request Due to Lack of Specific Data
After conducting a thorough search of the scientific literature, it has been determined that there is a significant lack of specific, published time-resolved spectroscopic data for the compound This compound . The detailed research findings required to populate the requested article outline—including femtosecond transient absorption data, time-resolved fluorescence decay constants, and time-resolved infrared or Raman spectra—are not available in the public domain for this specific molecule.
The field of photo-induced intramolecular charge transfer is extensively documented using a prototypical model compound, 4-(Dimethylamino)benzonitrile (B74231) (DMABN) . A vast body of research, including numerous studies on the topics outlined in the request, exists for DMABN and other N,N-dialkylaminobenzonitriles. However, this detailed level of advanced spectroscopic characterization has not been applied to the diphenyl derivative.
Given the strict instructions to focus solely on this compound and to provide detailed, data-rich content for each subsection, it is not possible to generate the requested article without resorting to speculation or incorrectly applying data from other compounds. Adhering to the principles of scientific accuracy and the specific constraints of the request, the article cannot be produced as outlined.
Theoretical and Computational Investigations of 4 Diphenylamino Benzonitrile Systems
Quantum Chemical Methodologies for Ground and Excited State Analysis
A variety of quantum chemical methods are employed to analyze the ground and excited states of 4-(diphenylamino)benzonitrile systems. These computational tools provide insights into the electronic structure, geometry, and energy landscapes that govern the molecule's behavior upon photoexcitation.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to study the structural, electronic, and optical properties of molecules like this compound and its derivatives. d-nb.infofrontiersin.org These methods offer a good balance between computational cost and accuracy for predicting geometries, electronic structures, and properties of conjugated materials. d-nb.info
DFT calculations, often using functionals like B3LYP, are employed to optimize the ground state (S0) and first excited singlet state (S1) geometries. d-nb.infofrontiersin.org For instance, in a study of 1,3,5-Tris(diphenylamino)benzene derivatives, the B3LYP functional with a 6-311G basis set was used to investigate structure-property relationships. d-nb.info TD-DFT is then used to calculate vertical transition energies and simulate UV-Vis absorption spectra, providing insights into the nature of the electronic transitions. frontiersin.orgresearchgate.net The choice of functional, such as CAM-B3LYP, is crucial for accurately describing charge-transfer excitations. researchgate.netdiva-portal.org
Recent advances in TD-DFT have enabled the prediction of photoexcited molecule properties with satisfactory accuracy. nih.gov These methods have been successfully applied to study the photophysics and photochemistry of related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), which is a paradigm for photoinduced ICT. nih.gov By comparing calculated emission energies, dipole moments, and vibrational frequencies with experimental data, a definitive assignment of the electronic and geometric structure of the lowest singlet excited states becomes possible. nih.gov Furthermore, analytical TD-DFT derivative methods are proving useful for predicting and classifying the emissive properties of other donor-acceptor systems. nih.gov
| Methodology | Application | Key Findings |
| DFT (B3LYP/6-311G) | Optimization of ground (S0) and excited (S1) state geometries of 1,3,5-Tris(diphenylamino)benzene derivatives. | Provides insights into structure-property relationships. d-nb.info |
| TD-DFT (B3LYP/6-311G**) | Calculation of electronic transitions and absorption spectra for push-pull systems. | Assigns experimental absorption bands to specific electronic transitions. frontiersin.org |
| TD-DFT (CAM-B3LYP/6-31G(d)) | Calculation of global minimum structures and potential energy curves for a cyanoacrylic dye in the S0 and S1 states. | Reveals changes in polarity and planarity upon excitation. diva-portal.org |
| TD-DFT | Study of photophysics and photochemistry of 4-(dimethylamino)benzonitrile (DMABN). | Allows for definitive assignment of electronic and geometric structures of excited states. nih.gov |
Ab Initio and Multireference Approaches (MRCI, CASPT2, ADC(2))
For a more accurate description of the complex electronic structure of this compound systems, especially in cases of strong electron correlation and near-degeneracy of electronic states, high-level ab initio and multireference methods are employed. These include Multireference Configuration Interaction (MRCI), Complete Active Space Second-order Perturbation Theory (CASPT2), and the second-order Algebraic Diagrammatic Construction (ADC(2)). nih.govbarbatti.org
MRCI and ADC(2) have been used in combination to investigate the dual fluorescence of DMABN in the gas phase and in acetonitrile. nih.gov These calculations are crucial for understanding the nonadiabatic interactions between excited states. nih.gov For instance, MRCI can compute the nonadiabatic interaction between the two lowest excited π-π* states (S2 and S1) and locate the minimum on the crossing seam (MXS). nih.gov ADC(2) calculations are valuable for assessing the role of other excited states, such as the πσ* state. nih.gov
CASPT2 is another powerful tool for studying these systems. It has been used to investigate the excited states of DMABN in the gas phase and in various solvents. researchgate.net These studies have shown that the Twisted Intramolecular Charge Transfer (TICT) state is energetically more favorable than the Planar Intramolecular Charge Transfer (PICT) state in polar solvents. researchgate.net The choice of the active space in CASSCF/CASPT2 calculations is critical and is typically based on the orbitals involved in the electronic transitions of interest.
| Method | System Studied | Key Findings |
| MRCI/ADC(2) | 4-(dimethylamino)benzonitrile (DMABN) in gas phase and acetonitrile. | Investigated nonadiabatic interactions between S2 and S1 states and the role of the πσ* state. nih.gov |
| CASPT2 | 4-(dimethylamino)benzonitrile (DMABN) in gas phase and various solvents. | Showed the TICT minimum is more favorable than the PICT minimum in polar solvents. researchgate.net |
| ADC(2) | 4-(dimethylamino)benzonitrile (DMABN). | Showed that CCN bending leads to strong stabilization and significant charge transfer. nih.gov |
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Environmental Effects
To accurately model the influence of the surrounding environment, such as a solvent, on the properties of this compound, combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are utilized. researchgate.netnih.govrsc.org This hybrid approach treats the chromophore (the region of interest) with a high-level QM method, while the surrounding solvent molecules are described by a classical MM force field. nih.gov
This methodology is particularly useful for studying systems where the electronic configuration changes, such as during chemical reactions or in excited state dynamics. nih.gov QM/MM simulations can provide detailed insights into how the solvent affects the spectroscopic parameters of the molecule. researchgate.net For example, an integrated theoretical and experimental strategy was used to study the environmental effects on the spectroscopic parameters of 4-(diphenylamino)phtalonitrile (DPAP), a fluorescent molecular rotor. researchgate.net This involved developing an excited-state force field for DPAP, performing molecular dynamics simulations in different solvents, and then calculating Stokes shifts using QM/MM approaches. researchgate.net
The choice of the embedding scheme (e.g., electrostatic embedding) and the QM and MM methods are crucial for the accuracy of the simulation. nih.govnih.gov These simulations allow for the investigation of mutual polarization effects between the QM and MM regions and enable proper statistical sampling of the system's configurations. rsc.org
Modeling Intramolecular Charge Transfer Mechanisms and Excited State Landscapes
Computational modeling plays a pivotal role in understanding the intramolecular charge transfer (ICT) mechanisms and the complex potential energy surfaces of the excited states in this compound and related systems. These models help to explain the phenomenon of dual fluorescence, where the molecule emits from two different excited states.
Twisted Intramolecular Charge Transfer (TICT) Model and its Variants
The Twisted Intramolecular Charge Transfer (TICT) model is a widely accepted concept to explain the dual fluorescence observed in many donor-acceptor molecules, including derivatives of this compound. nih.govresearchgate.net This model proposes that upon photoexcitation, the molecule can relax to a low-energy excited state characterized by a perpendicular arrangement of the donor (diphenylamino group) and acceptor (benzonitrile moiety) groups, achieved through torsion around the connecting single bond. nih.govresearchgate.net This twisting motion facilitates a significant charge separation, leading to a highly polar excited state.
Theoretical calculations have provided substantial support for the TICT model. researchgate.net High-level quantum chemical calculations have shown that in polar solvents, a twisted geometry is indeed a minimum on the excited-state potential energy surface and is stabilized relative to the initially excited state. researchgate.net For instance, in the case of 4-(dimethylamino)benzonitrile (DMABN), a well-studied analogue, calculations have shown that the TICT state is energetically favored in polar solvents. researchgate.net
Variants of the TICT model, such as the partially twisted ICT (pTICT) model, have also been proposed to account for experimental observations that are not fully explained by the classical TICT model. researchgate.net
| Model | Description | Supporting Evidence |
| TICT | Upon photoexcitation, the donor and acceptor moieties twist to a perpendicular conformation, leading to a highly polar, charge-separated state. nih.govresearchgate.net | High-level quantum calculations show the stability of the twisted structure in polar solvents. researchgate.net |
| pTICT | A partially twisted conformation is responsible for the fluorescent ICT state. researchgate.net | Proposed to explain discrepancies between time-resolved transient absorption and fluorescence data. researchgate.net |
Planar Intramolecular Charge Transfer (PICT) Model
An alternative to the TICT model is the Planar Intramolecular Charge Transfer (PICT) model. researchgate.netbibliotekanauki.pl This model suggests that intramolecular charge transfer can occur in a planar or near-planar conformation of the molecule. bibliotekanauki.pl The PICT model emphasizes the role of vibronic coupling in the Franck-Condon region and solvent-induced stabilization of a charge-transfer state without the need for a large-amplitude twisting motion. nih.govepj-conferences.org
Theoretical studies have explored the viability of the PICT model. While the TICT model is often found to be the dominant mechanism, some computational results suggest that a planar ICT state can also be a minimum on the excited-state potential energy surface. researchgate.net For certain molecules, like the planarized analogue of DMABN, NTC6, the ICT process is considered to be evidence for the PICT model, although some flexibility in the amino group may still allow for a twisting coordinate. epj-conferences.org The debate between the TICT and PICT models is ongoing, and it is possible that both mechanisms, or a combination thereof, contribute to the observed photophysics depending on the specific molecular system and its environment. epj-conferences.org
Rehybridized Intramolecular Charge Transfer (RICT) and Alternative Mechanistic Pathways
While the Twisted Intramolecular Charge Transfer (TICT) model has been a cornerstone in explaining the dual fluorescence of donor-acceptor molecules, alternative mechanistic pathways have been proposed and investigated for systems like this compound. One such alternative is the Rehybridized Intramolecular Charge Transfer (RICT) model. This model posits that charge transfer can occur in a planar or nearly planar conformation, driven by changes in the hybridization of the atoms involved, particularly a bending of the nitrile group, rather than a full 90-degree twist of the donor group. nih.gov
However, for the archetypal dual fluorescence molecule, 4-(dimethylamino)benzonitrile (DMABN), which shares structural similarities with this compound, simulations of the excited-state relaxation process in polar solution have provided strong evidence against the RICT mechanism. nih.gov These simulations, employing a combination of quantum mechanics/molecular mechanics (QM/MM) methods and semiclassical fewest switches surface hopping, have shown that the transformation from the locally excited (LE) state to the charge-transfer state proceeds directly through intramolecular rotation, consistent with the TICT model. nih.gov The RICT structure, characterized by a bent nitrile group, was not found to be a significant intermediate in this relaxation process. nih.gov
Further computational studies on DMABN have also explored the role of other potential excited states, such as the πσ* state. nih.govrsc.org Transient absorption spectroscopy has indicated the presence of a low-lying πσ* state, and its decay dynamics appear to be linked to the formation of the TICT state in polar solvents like acetonitrile. rsc.org Specifically, the rise time of the TICT state absorption has been observed to be identical to the decay time of the πσ* state transient. rsc.org Nevertheless, comprehensive theoretical analyses, including high-level CASPT2 simulations, have generally concluded that the TICT minimum is more energetically favorable than planar ICT (PICT) structures and that the influence of the πσ* state can be ruled out as the primary emissive state. researchgate.net These findings collectively suggest that while alternative pathways are theoretically considered, the TICT mechanism remains the most widely accepted explanation for the dual fluorescence phenomenon in these systems, with direct intramolecular torsion being the key coordinate. nih.govresearchgate.net
Conical Intersections and Nonadiabatic Relaxation Dynamics
The relaxation of photoexcited molecules often involves nonadiabatic transitions, where the system rapidly moves between different electronic potential energy surfaces. maplesoft.com These transitions are frequently facilitated by conical intersections (CIs), which are points of degeneracy between two electronic states. maplesoft.comuniversiteitleiden.nl In the context of this compound and related donor-acceptor systems, CIs play a crucial role in the ultrafast deactivation pathways from higher excited states. princeton.edumdpi.com
Upon photoexcitation, typically to the bright S2 state (of La character), molecules like 4-(dimethylamino)benzonitrile (DMABN) undergo extremely rapid internal conversion to the S1 state (of Lb character). princeton.edunih.gov Ab initio multiple spawning (AIMS) simulations have shown that this nonadiabatic population transfer can occur in less than 50 femtoseconds. nih.govosti.gov A key finding from these simulations is that this initial ultrafast decay does not require significant torsion of the donor (dimethylamino) group. nih.govosti.gov Instead, the dynamics in the branching plane near the S2/S1 CI are dominated by other nuclear motions. princeton.edu
The geometry of the CI is critical. For DMABN, multireference configuration interaction (MRCI) calculations have located the minimum on the crossing seam (MXS) at a twisting angle of approximately 50°. nih.gov The branching space, which describes the nuclear motions that lift the degeneracy, does not directly involve the twisting motion of the amino group. nih.gov This indicates that while the twist is essential for reaching the charge-transfer state on the S1 surface, it is not the primary driver of the initial S2 to S1 relaxation. nih.gov The presence of a polar solvent does not appear to significantly alter this fundamental aspect of the nonadiabatic transition. nih.gov
The dynamics following the transition to the S1 state are then what lead to the observed fluorescence properties. It is only after the nuclear wavepacket reaches the S1 surface and acquires locally excited (LE) character that significant torsion of the donor group is observed, leading towards the twisted intramolecular charge transfer (TICT) state. nih.gov The study of these nonadiabatic dynamics, often employing sophisticated diabatization schemes to maintain the character of the electronic states through the CI region, is essential for a complete molecular-level understanding of the photophysics of these fluorescent probes. princeton.edu
Predictive Computational Analysis of Spectroscopic and Electronic Properties
Frontier Molecular Orbital (HOMO-LUMO) Energy Levels and Distributions
The electronic properties of this compound and related donor-acceptor molecules are fundamentally governed by their frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The spatial distribution and energy gap of these orbitals determine the nature of electronic transitions, the degree of charge transfer upon excitation, and ultimately the spectroscopic and emissive properties of the molecule. researchgate.netumich.edu
In a typical donor-acceptor (D-A) structure like this compound, the HOMO is predominantly localized on the electron-donating triphenylamine (B166846) (TPA) moiety, while the LUMO is concentrated on the electron-accepting benzonitrile (B105546) group. researchgate.netumich.edu This spatial separation of the HOMO and LUMO is a hallmark of charge-transfer character. rsc.org Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a significant redistribution of electron density and the formation of an intramolecular charge transfer (ICT) state. researchgate.netmdpi.com
The degree of overlap between the HOMO and LUMO is a critical factor influencing the radiative transition probability. umich.eduumich.edu In molecules designed for high-efficiency thermally activated delayed fluorescence (TADF), for instance, managing the HOMO-LUMO overlap is a key design strategy. umich.edu A perpendicular arrangement of the donor and acceptor groups can hinder π-system conjugation, leading to a more pronounced spatial separation of the FMOs and stronger CT character. rsc.org Computational studies allow for the visualization of the HOMO and LUMO distributions and the calculation of their energy levels, providing insight into how structural modifications, such as the substitution position on the benzonitrile ring, can modulate the electronic properties. umich.eduumich.edu For example, theoretical calculations have shown that substituting donors at specific positions on the benzonitrile core can enhance the HOMO-LUMO overlap and, consequently, the radiative transition rate. umich.eduumich.edu
Table 1: Calculated Frontier Molecular Orbital Properties for a Related TADF Emitter
| Molecule | Singlet Energy (eV) | Triplet Energy (eV) | ΔE_ST (eV) |
|---|---|---|---|
| o-CNPheAm | 2.82 | 2.76 | 0.06 |
| o-CNPhe | 2.80 | 2.80 | 0.00 |
| m-CNPhe | 2.82 | 2.80 | 0.02 |
This table presents calculated singlet and triplet energies, and their difference (ΔE_ST), for TADF emitters with a benzonitrile acceptor, demonstrating how structural changes affect key electronic parameters. Data sourced from umich.edu.
Excited State Dipole Moments and Charge Separation Quantification
A defining characteristic of the intramolecular charge transfer (ICT) state in molecules like this compound is a significant increase in the dipole moment upon excitation. nih.gov This large excited-state dipole moment is a direct consequence of the substantial charge separation between the electron-donating and electron-accepting moieties. acs.org Computational chemistry provides powerful tools to quantify this charge separation by calculating the dipole moments of the ground and various excited states. rsc.orgresearchgate.net
Theoretical methods such as time-dependent density functional theory (TD-DFT) and higher-level wave-function-based methods like equation-of-motion coupled-cluster (EOM-CCSD) and algebraic diagrammatic construction (ADC(2)) are employed to determine these properties. rsc.orgresearchgate.net For the related and extensively studied 4-(dimethylamino)benzonitrile (DMABN), calculations have consistently shown a large dipole moment for the ICT state compared to the ground state (GS) and the locally excited (LE) state. nih.govresearchgate.net For instance, multireference configuration interaction (MRCI) calculations for DMABN show a ground state dipole moment of 7.2 Debye, which increases to 9.2 Debye in the LE state and to a much larger 15.3 Debye in the charge-transfer state. researchgate.net These calculated values are generally in good agreement with experimental data derived from solvatochromic and thermochromic shift measurements. rsc.orgnih.gov
The Lippert-Mataga solvatochromic model is a common experimental and theoretical tool used to estimate the excited-state dipole moment from the Stokes shift in solvents of varying polarity. mdpi.com For a derivative of this compound, the excited-state dipole moment was estimated to be 14 Debye using this model, indicating a significant charge-transfer character. mdpi.com The magnitude of the excited-state dipole moment is sensitive to the molecular geometry, particularly the twist angle between the donor and acceptor groups. rsc.org Comparing the calculated dipole moments for different conformations, such as the planar (PICT) and twisted (TICT) forms, with experimental values can provide insights into the geometry of the emissive ICT state. nih.gov
Table 2: Calculated Dipole Moments (in Debye) for DMABN States
| State | MRCIS(8,7)/ANO-DZ | Experimental |
|---|---|---|
| GS | 7.2 | 6.6 |
| LE | 9.2 | 10.5 |
| CT | 15.3 | 17.0 |
This table compares the theoretically calculated dipole moments for the ground state (GS), locally excited (LE), and charge transfer (CT) states of DMABN with experimental values, highlighting the significant increase in dipole moment in the CT state. Data sourced from researchgate.net.
Potential Energy Surface Mapping and Conformational Analysis in Excited States
Understanding the photophysics of this compound requires a detailed knowledge of the potential energy surfaces (PES) of its electronic excited states. psi-k.net The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. github.iorsc.org Computational chemistry allows for the mapping of these surfaces, revealing the locations of energy minima (stable conformations), transition states, and conical intersections that govern the relaxation pathways of the photoexcited molecule. researchgate.netmdpi.comumanitoba.ca
For donor-acceptor systems exhibiting dual fluorescence, the PES of the first excited state (S1) is of particular interest. researchgate.net Theoretical studies on the model compound 4-(dimethylamino)benzonitrile (DMABN) have extensively mapped the S1 PES along key coordinates, most notably the torsion of the amino group relative to the phenyl ring. researchgate.netresearchgate.net These studies consistently show the presence of at least two minima on the S1 surface: a locally excited (LE) state at a near-planar geometry and a twisted intramolecular charge transfer (TICT) state at a perpendicular or near-perpendicular conformation. nih.govresearchgate.net
The relative energies of these minima and the energy barrier separating them are highly dependent on the solvent environment. researchgate.net In the gas phase, the TICT state is often higher in energy than the LE state. researchgate.net However, in polar solvents, the large dipole moment of the TICT state leads to its significant stabilization, often making it the lower-energy minimum and thus the thermodynamically favored emissive state. researchgate.net High-level quantum calculations, such as CASPT2 and ADC(2), have been employed to accurately describe these surfaces, including the effects of solvent polarity through continuum models (like PCM) or explicit solvent molecules. researchgate.net
Conformational analysis in the excited state also involves investigating other degrees of freedom, such as the planarity of the donor group or bending of the acceptor group. rsc.org For instance, calculations have explored the tilting of the donor DMAC unit with respect to the benzonitrile acceptor in related TADF materials, suggesting that intramolecular dipole interactions can influence the excited-state geometry. rsc.org By mapping the PES, researchers can elucidate the direct pathway of transformation from the LE to the TICT state via intramolecular rotation and assess the role, or lack thereof, of other proposed intermediates. nih.gov
Ab Initio and Semi-Classical Simulations of Excited State Quantum Dynamics
To gain a complete picture of the processes following photoexcitation in this compound and related systems, static calculations of potential energy surfaces must be complemented by simulations of the excited-state quantum dynamics. nih.govmdpi.com These simulations track the evolution of the molecule's wavefunction and nuclear geometry over time, providing a direct view of the relaxation, charge transfer, and inter-state conversion processes. nih.govnih.gov Two primary approaches are ab initio molecular dynamics and semi-classical methods.
Ab initio multiple spawning (AIMS) is a powerful full quantum dynamics method that has been applied to study the ultrafast decay of 4-(dimethylamino)benzonitrile (DMABN). nih.govosti.gov In this method, the nuclear wavepacket is represented by a set of coupled trajectory basis functions, and the electronic structure is calculated "on-the-fly" using methods like time-dependent density functional theory (TD-DFT). nih.gov AIMS simulations have been instrumental in revealing the sub-50 fs nonadiabatic population transfer from the initially populated S2 state to the S1 state, demonstrating that this process occurs without significant twisting of the donor group. nih.govosti.gov
Semi-classical methods, such as the fewest switches surface hopping approach, offer a computationally more tractable way to simulate nonadiabatic dynamics in larger systems or for longer timescales, especially in solution. nih.gov In this framework, the nuclei are propagated classically on a single potential energy surface, but can "hop" to another surface at regions of strong coupling, governed by a probabilistic algorithm. nih.gov These simulations, often combined with a quantum mechanics/molecular mechanics (QM/MM) description to include the solvent, have been used to model the excited-state relaxation of DMABN in polar solution. nih.gov The results have successfully reproduced the key features of the dual fluorescence, assigning the higher-energy band to the locally excited (LE) structure and the lower-energy, "anomalous" band to the twisted intramolecular charge transfer (TICT) structure. nih.gov These simulations confirm that the LE to TICT transformation occurs directly via intramolecular rotation, without the involvement of other intermediates. nih.gov
Both ab initio and semi-classical dynamics simulations provide invaluable, atomistic-level insights into the complex interplay of electronic and nuclear motions that define the photochemistry of this compound systems. nih.govnih.gov
Structure Property Relationships and Molecular Engineering Principles
Impact of Molecular Torsion and Planarity on Charge Transfer Processes and Emission Characteristics
The phenomenon of twisted intramolecular charge transfer (TICT) is central to understanding the emission characteristics of 4-(Diphenylamino)benzonitrile and its derivatives. scispace.com Upon photoexcitation, these molecules, which typically consist of an electron donor and an acceptor group linked by a single bond, can undergo an intramolecular twisting motion. scispace.com This leads to an electron transfer process, forming a TICT state that can relax to the ground state through red-shifted emission or non-radiative pathways. scispace.com
In the case of this compound, the diphenylamino group acts as the electron donor and the benzonitrile (B105546) moiety serves as the electron acceptor. nih.gov The degree of torsion around the C-N single bond connecting these two units significantly influences the intramolecular charge transfer (ICT) process. nih.gov In the ground state, the molecule is not perfectly planar due to steric hindrance between the phenyl rings. Upon excitation, further rotation can occur, leading to a more twisted conformation. This twisting motion facilitates the separation of the highest occupied molecular orbital (HOMO), primarily located on the diphenylamino donor, and the lowest unoccupied molecular orbital (LUMO), localized on the benzonitrile acceptor. researchgate.net
This separation of charge, or ICT, results in a large change in the dipole moment between the ground and excited states. nih.gov The stability of this charge-transfer state is highly dependent on the polarity of the surrounding environment. nih.gov In polar solvents, the highly dipolar TICT state is stabilized, leading to a red-shifted emission band. nih.govresearchgate.net In nonpolar solvents, the emission is typically from a more planar, locally excited (LE) state and occurs at a higher energy (blue-shifted). nih.gov This solvent-dependent fluorescence is a hallmark of molecules exhibiting TICT. scispace.com
The planarity of the molecule also plays a critical role. A more planar conformation allows for better overlap between the π-orbitals of the donor and acceptor, which can enhance the initial absorption of light. However, for efficient ICT and the characteristic dual fluorescence, a certain degree of torsional freedom is necessary. nih.gov The interplay between the initial planar geometry for strong absorption and the ability to twist into a charge-transfer state for emission is a key design principle. For instance, in some systems, steric hindrance is intentionally introduced to promote a twisted geometry in the excited state, thereby enhancing the ICT character and influencing the emission color and efficiency. nih.gov
The photophysical properties of TADF (thermally activated delayed fluorescence) compounds, which can include derivatives of this compound, are also strongly dependent on the twisting angle between the donor and acceptor units. researchgate.net This angle directly affects the energy gap between the singlet and triplet excited states (ΔEST), a critical parameter for efficient TADF. researchgate.net
Role of Electron Donor and Acceptor Strength in Modulating Electronic Structure and Photophysics
The electronic structure and photophysical properties of this compound are profoundly influenced by the relative strengths of its electron donor (diphenylamino) and electron acceptor (benzonitrile) moieties. This donor-acceptor (D-A) architecture is fundamental to its function in various optical and electronic applications. nih.govrsc.org
Altering the electron-donating or electron-withdrawing capacity of these groups provides a powerful tool for tuning the molecule's properties. nih.gov For instance, strengthening the electron donor group or enhancing the electron acceptor strength leads to a smaller energy gap between the HOMO and LUMO. rsc.org This, in turn, results in a red-shift (bathochromic shift) in both the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. nih.gov
Conversely, weakening the donor or acceptor groups increases the HOMO-LUMO gap, causing a blue-shift (hypsochromic shift) in the spectra. umich.edu For example, while diphenylamine (B1679370) is a relatively weak donor compared to phenoxazine, its addition to a benzonitrile acceptor can still increase the external quantum efficiency (EQE) of a TADF device without significantly lowering the emission energy. umich.eduumich.edu
The introduction of different donor or acceptor groups can also modulate the intramolecular charge transfer (ICT) characteristics. nih.govrsc.org A stronger D-A pair will generally lead to a more pronounced ICT character in the excited state. rsc.org This is because the greater electron density difference between the donor and acceptor facilitates a more efficient transfer of charge upon photoexcitation.
The following table illustrates how modifying the donor and acceptor groups in related D-π-A systems affects their photophysical properties:
| Compound | Donor Moiety | Acceptor Moiety | Emission Max (CH2Cl2, nm) |
| Cya | Diphenylamino | Cyanide | 506 |
| Oxa | Diphenylamino | Benzoxazole | 525 |
| Thia | Diphenylamino | Benzothiazole | 549 |
| Tria | Diphenylamino | 2,4-diphenyl-1,3,5-triazine | 591 |
| This table is based on data for meta-terphenyl linked D-π-A dyads, where "Cya" represents a compound with a cyanide acceptor, which is structurally related to the benzonitrile in this compound. The data demonstrates the principle of tuning emission by altering the acceptor strength. nih.govrsc.org |
This principle of tuning by modifying donor and acceptor strengths is a cornerstone of molecular engineering for applications such as organic light-emitting diodes (OLEDs), where precise color control is essential. researchgate.net
Stereoelectronic Effects on Excited State Pathways and Emission Efficiencies
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences electronic properties, play a crucial role in dictating the excited-state pathways and, consequently, the emission efficiencies of this compound and related molecules. nih.govacs.org The geometry of the molecule in its excited state is not static and can evolve, leading to different deactivation pathways, including fluorescence and non-radiative decay.
Upon absorption of light, the molecule is promoted to an excited state, often a locally excited (LE) state. From this LE state, the molecule can relax through several channels. nih.gov One pathway is direct fluorescence back to the ground state from the LE state. nih.gov Alternatively, the molecule can undergo a conformational change, such as the twisting motion around the donor-acceptor bond, to form a twisted intramolecular charge transfer (TICT) state. scispace.comnih.gov The efficiency of this twisting process is governed by the energy barrier between the LE and TICT states. researchgate.net
Furthermore, the involvement of other excited states, such as a low-lying πσ* state, has been proposed to play a role in the formation of the TICT state in 4-(dimethylamino)benzonitrile (B74231), a closely related molecule. rsc.org The transient absorption of this πσ* state has been observed, and its decay has been correlated with the rise time of the TICT state, suggesting it acts as an intermediate. rsc.org The relative energies and couplings of the LE, TICT, and πσ* states, which are sensitive to the molecular geometry and solvent environment, therefore dictate the ultimate fate of the excited molecule and its emission efficiency.
Interrelation between Molecular Geometry and Nonlinear Optical Response
The nonlinear optical (NLO) properties of this compound and related donor-acceptor molecules are strongly dependent on their molecular geometry. aip.orgaip.org These materials are of interest for applications in technologies like optical switching and data storage due to their ability to alter the properties of light passing through them. nih.govdiva-portal.org
The key to a significant second-order NLO response, characterized by the first hyperpolarizability (β), is a large change in dipole moment between the ground and excited states, coupled with a low energy transition. aip.org The donor-acceptor structure of this compound facilitates this. The diphenylamino group pushes electron density into the π-system, and the benzonitrile group pulls electron density out, creating a ground-state dipole moment. Upon excitation, the intramolecular charge transfer (ICT) from the donor to the acceptor drastically increases this dipole moment.
The planarity of the molecule plays a complex role. While a more planar structure can enhance π-conjugation and thus the initial electronic coupling, a completely rigid planar structure may not be optimal. Some degree of twisting can be beneficial. For instance, in related stilbenoid pincer platinum(II) complexes, the benzonitrile ring is non-planar with respect to the rest of the molecule, and these compounds exhibit promising NLO properties. uu.nl
The third-order NLO response, characterized by the second hyperpolarizability (γ), is also influenced by molecular geometry and ICT. In some organic conjugated molecules featuring a 4-diphenylamino-phenyl unit, the NLO properties can be switched by protonation, which alters the molecular geometry and electronic structure. rsc.org Studies on other benzonitrile derivatives have shown that different donor moieties attached to the benzonitrile acceptor influence their structural and electronic properties, which in turn affects their NLO response. mdpi.com
Computational studies using Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of these molecules. researchgate.net These calculations can determine parameters like the static polarizability (α) and the first-order hyperpolarizability (β), providing insights into how modifications to the molecular structure, such as the introduction of different functional groups or altering the conjugation pathway, can enhance the NLO response. researchgate.net For example, the presence of π-electron systems, like the aromatic rings and the cyano group in this compound, is crucial for its NLO profile. researchgate.net
Electrochemical Behavior and Redox Properties of 4 Diphenylamino Benzonitrile Derivatives
Cyclic Voltammetry Studies of Oxidation and Reduction Processes
Cyclic voltammetry (CV) is a widely employed electrochemical technique to investigate the redox behavior of 4-(diphenylamino)benzonitrile derivatives. In a typical CV experiment, a voltage is swept between two limits while the resulting current is measured. The resulting plot of current versus voltage, known as a cyclic voltammogram, provides critical information about the oxidation and reduction processes of the molecule under study.
For many triphenylamine (B166846) (TPA) derivatives, which share the core structure of this compound, CV studies reveal distinct oxidation and reduction peaks. The oxidation process typically corresponds to the removal of an electron from the electron-rich triphenylamine moiety, while the reduction involves the addition of an electron to the electron-accepting group, such as the cyano group in the benzonitrile (B105546) portion.
The reversibility of these redox processes is a key parameter assessed by CV. A chemically reversible process is characterized by a stable cyclic voltammogram over multiple cycles, with the ratio of the anodic peak current (ip,a) to the cathodic peak current (ip,c) being close to unity. nih.gov However, for some derivatives, the initial oxidation can be irreversible. This irreversibility often suggests that the initially formed radical cation is highly reactive and undergoes subsequent chemical reactions, such as dimerization or polymerization, to form oligomers or polymers on the electrode surface. researchgate.net This is often observed during the electropolymerization of carbazole (B46965) or triphenylamine-based monomers, where new redox peaks corresponding to the electroactive oligomers appear after the first scan. researchgate.netresearchgate.net
The shape and position of the CV peaks can also be influenced by the scan rate. For a reversible process involving freely diffusing species, the peak potentials should be independent of the scan rate, and the peak current should be proportional to the square root of the scan rate. nih.gov Deviations from this behavior can indicate quasi-reversible or irreversible processes, often complicated by coupled chemical reactions. In some cases, multiple, closely spaced redox events can occur, leading to merged peaks in the voltammogram, which can be deconvoluted by analyzing the response at different scan rates. nih.gov
Determination of Redox Potentials and Energy Level Alignment
The redox potentials obtained from cyclic voltammetry are crucial for determining the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). escholarship.org These energy levels are critical indicators of a material's charge injection and transport properties in electronic devices.
The onset potentials of the first oxidation (Eox) and first reduction (Ered) waves in the cyclic voltammogram are used to estimate the HOMO and LUMO energy levels, respectively. These calculations are typically performed relative to an internal standard with a known energy level, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is defined as -4.8 eV relative to the vacuum level. researchgate.net
The empirical equations used are:
HOMO (eV) = -e [Eoxonset vs Fc/Fc⁺ + 4.8]
LUMO (eV) = -e [Eredonset vs Fc/Fc⁺ + 4.8]
The difference between the HOMO and LUMO levels provides an estimate of the electrochemical band gap (Eg), which is a key parameter for optoelectronic materials. chinesechemsoc.org
The molecular structure of the this compound derivative significantly influences its redox potentials and, consequently, its energy levels. The introduction of electron-donating or electron-withdrawing substituents can tune the HOMO and LUMO levels. For instance, stronger electron-donating groups on the triphenylamine core will raise the HOMO level, making the compound easier to oxidize. Conversely, stronger electron-withdrawing groups on the benzonitrile ring will lower the LUMO level, making it easier to reduce. This tuning of energy levels is essential for optimizing the performance of materials in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org Solvent polarity can also play a significant role, modulating the energy levels of charge-transfer states. researchgate.net
Below is an interactive data table with representative electrochemical data for a related derivative, showcasing how these values are determined.
| Compound | Oxidation Potential Onset (V vs Fc/Fc⁺) | Reduction Potential Onset (V vs Fc/Fc⁺) | Calculated HOMO (eV) | Calculated LUMO (eV) | Electrochemical Band Gap (Eg) (eV) |
| tBuPCAPICN | 0.94 | -2.10 | -5.53 | -2.62 | 2.91 |
Data derived from a study on a pure-blue fluorescence molecule for electroluminescence. chinesechemsoc.org
Characterization of Electrogenerated Radical Cations and Oligomers
When a this compound derivative undergoes oxidation in an electrochemical cell, a radical cation is formed by the removal of a single electron. These electrogenerated species are often highly reactive and can be key intermediates in electropolymerization reactions. The characterization of these radical cations and the subsequent oligomers is essential for understanding the material's stability and degradation pathways.
Spectroelectrochemistry is a powerful technique used to study these transient species. It combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to monitor changes in the absorption spectrum as the potential applied to the electrode is varied. The formation of the radical cation of a triphenylamine derivative is typically accompanied by the appearance of new, distinct absorption bands in the visible and near-infrared (NIR) regions. nih.gov These bands are characteristic of the electronic transitions within the radical cation.
If the radical cations are sufficiently reactive, they can couple to form dimers, trimers, and eventually longer oligomers or a polymer film on the electrode surface. This process can be followed by monitoring the growth of absorption bands associated with the conjugated polymer. researchgate.net The optical properties, such as color, of the material change significantly with its oxidation state. For example, a polymer film might be pale yellow in its neutral state and change to green and then blue as it is progressively oxidized, corresponding to the formation of radical cations (polarons) and dications (bipolarons) along the polymer chain. researchgate.netresearchgate.net
In addition to optical spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing radical species. nih.gov EPR directly probes the unpaired electron in the radical cation, providing information about its electronic environment and the extent of spin delocalization. nih.gov For oligomers, EPR studies can reveal how the radical cation (polaron) is delocalized over multiple monomer units, which is a critical factor for charge transport in conductive polymers. nih.gov The degree of delocalization can be inferred from the linewidth of the EPR signal and through more advanced techniques like Electron-Nuclear Double Resonance (ENDOR). nih.gov
Applications in Advanced Functional Materials and Chemical Systems
Nonlinear Optical (NLO) Materials
Third-Order Nonlinear Optical Properties
Organic materials with strong third-order nonlinear optical (NLO) properties are critical for the advancement of photonic technologies, including optical switching and data processing. nih.gov The NLO response in organic molecules is linked to their molecular structure, particularly in D-π-A systems like 4-(diphenylamino)benzonitrile. A large change in dipole moment between the ground and excited states, facilitated by the charge transfer character, can lead to significant third-order susceptibility (χ⁽³⁾). acrhem.org
The third-order NLO properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), are commonly characterized using the Z-scan technique. acrhem.orguobasrah.edu.iq This method involves translating a sample through the focal point of a laser beam and measuring the resulting changes in transmittance, which allows for the determination of the sign and magnitude of the NLO coefficients. uobasrah.edu.iq Chalcone derivatives, which also possess a D-π-A structure, have demonstrated third-order susceptibility values on the order of 10⁻¹⁴ esu, showcasing the potential of this molecular design for NLO applications. acrhem.org While specific χ⁽³⁾ values for the parent this compound are not extensively reported in the reviewed literature, its structural similarity to other high-performance NLO materials suggests it is a promising candidate for such applications. nih.govacrhem.org
Table 1: Key Parameters in Third-Order Nonlinear Optics
| Parameter | Symbol | Description | Measurement Technique |
| Nonlinear Refractive Index | n₂ | Describes the intensity-dependent change in the refractive index of a material. | Z-scan |
| Nonlinear Absorption Coefficient | β | Describes two-photon absorption or reverse saturable absorption. | Z-scan |
| Third-Order Susceptibility | χ⁽³⁾ | A tensor quantity that represents the third-order nonlinear response of the material. | Derived from Z-scan |
Optical Switching Phenomena and Acidochromism
Acidochromism, the reversible change in color or fluorescence in response to a change in pH or the presence of an acid, is a key mechanism for developing optical switches. Derivatives of this compound have been engineered to exhibit this phenomenon.
A notable example is the D–π–A molecule (Z)-2-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-3-(pyridin-2-yl)acrylonitrile (oN-TPA), which incorporates a pyridine unit as a proton-binding site. This compound functions as a highly effective sensor for protonic acids both in solution (trifluoroacetic acid, TFA) and in the solid state (HCl vapor). The acidochromic mechanism is based on the protonation of the pyridine ring. Upon exposure to acid, the pyridine group binds a proton, which alters the intramolecular charge transfer characteristics of the molecule. This protonation leads to a significant quenching of the original fluorescence and the appearance of a new, red-shifted emission band. For instance, upon exposure to HCl vapor, the fluorescence of crystalline oN-TPA is quenched by over 85% within 14 seconds, and a new emission peak appears at 598 nm. This reversible, acid-triggered fluorescence switching demonstrates its potential application in optical sensing and data storage.
Table 2: Acidochromic Response of oN-TPA Derivative
| Stimulus | State | Initial Emission | Final Emission | Response Time |
| HCl Vapor (60 ppm) | Solid Crystal | 526 nm (Green) | 598 nm (Orange-Red) | >85% quench in 14s |
| Trifluoroacetic Acid (TFA) | Solvent | Changes observed | Changes observed | Not specified |
Fluorescent Sensors and Probes
The sensitivity of the ICT process in this compound derivatives to the local environment makes them excellent platforms for the design of fluorescent sensors and probes for various analytes and physical parameters.
Mechanistic Basis for Saccharide Sensing
Fluorescent sensors for saccharides are crucial for monitoring biological processes and for medical diagnostics. The primary mechanism for saccharide detection using derivatives of this compound involves the incorporation of a boronic acid or boronate group into the molecular structure.
Boronic acids are known to form reversible covalent bonds with the cis-1,2- or -1,3-diol functionalities present in saccharides. This binding event modulates the electronic properties of the attached fluorophore. In the case of a this compound-based sensor, the binding of a saccharide to the boronic acid moiety alters the efficiency of the ICT process. This change can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of fluorescence, or a shift in the emission wavelength, providing a detectable signal for the presence and concentration of the saccharide. For example, derivatives of the closely related 4-(N,N-dimethylamine)benzonitrile (DMABN) functionalized with boronic acid have shown distinct fluorescent spectral changes upon reaction with fructose, galactose, mannose, and glucose.
Selective Detection of Metal Ions
The diphenylamino group can also serve as a recognition site or part of a larger chelating system for the selective detection of metal ions. By modifying the core structure, chemosensors with high selectivity and sensitivity for specific cations can be developed.
A meso-triphenylamine-BODIPY derivative, synthesized from 4-(diphenylamino)-benzaldehyde, has been reported as a colorimetric chemosensor for the highly selective detection of copper (Cu²⁺) and iron (Fe³⁺) ions. mdpi.com In the presence of these specific metal ions, the compound exhibits a significant and visible color change from yellow to blue-green. mdpi.com This color change is accompanied by a dramatic shift in the absorption spectrum, with the appearance of a new band around 700 nm. mdpi.com The mechanism involves the coordination of the metal ion with the sensor molecule, which perturbs the electronic structure and results in a distinct optical response. This allows for the naked-eye detection of Cu²⁺ and Fe³⁺, with a detection limit on the order of 10⁻⁷ M. mdpi.com
Design of Fluorescent Temperature Probes
Fluorescent molecular thermometers are powerful tools for mapping temperature changes in microscopic environments, such as living cells. mdpi.comnih.gov The design of such probes based on benzonitrile (B105546) derivatives relies on the temperature-dependent equilibrium between two distinct excited states: a locally excited (LE) state and a charge-transfer (ICT) state.
In molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), which is structurally analogous to this compound, both LE and ICT fluorescence bands can be observed. The transition from the LE state to the ICT state is often an activated process, meaning its rate is sensitive to temperature. As temperature increases, the transition to the ICT state becomes more favorable, leading to a change in the relative intensities of the two emission bands. A probe based on DMABN demonstrated a linear relationship between the ratio of the ICT to LE fluorescence intensities (FA/FB) and temperature in the range of 283-308 K, allowing for temperature measurements with a resolution of ±2.5 K. nih.gov This ratiometric approach is advantageous because it is independent of probe concentration and excitation intensity, making it a robust design principle for fluorescent thermometers. nih.gov
Development of Viscosity and Polarity Nanosensors
The ICT process in this compound derivatives is highly sensitive to both the viscosity and polarity of the surrounding medium, enabling their use as nanosensors for these microenvironmental properties.
Viscosity Sensing: The fluorescence of certain derivatives is governed by a Twisted Intramolecular Charge Transfer (TICT) mechanism. In a low-viscosity environment, the diphenylamino group can freely rotate relative to the benzonitrile moiety in the excited state, leading to a non-radiative decay pathway and weak fluorescence. However, in a highly viscous medium, this intramolecular rotation is restricted. This restriction blocks the non-radiative decay channel, forcing the molecule to relax via fluorescence, resulting in a significant enhancement of the emission intensity. A sensor based on 3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)acrylaldehyde (DPABA) demonstrated this effect, with its fluorescence intensity increasing markedly with rising viscosity, making it a sensitive "fluorescent rotor" for micro-viscosity.
Polarity Sensing: The strong charge-transfer character of these D-π-A molecules leads to a large excited-state dipole moment. In polar solvents, the excited state is stabilized more than the ground state, resulting in a red-shift of the fluorescence emission wavelength. This phenomenon, known as solvatochromism, makes these compounds effective polarity sensors. The extent of the red-shift correlates with the polarity of the solvent, allowing for the characterization of the local polarity of a system by measuring the emission wavelength.
Potential in Dye-Sensitized Solar Cells (DSSCs)
The compound this compound and its derivatives have emerged as significant components in the development of organic dyes for dye-sensitized solar cells (DSSCs). Their potential lies in the electron-donating strength of the diphenylamino group, which is a crucial feature for the design of efficient sensitizers in these photovoltaic devices. Typically, these dyes are structured with a donor-π-bridge-acceptor (D-π-A) motif, where the diphenylamino moiety serves as the electron donor. This configuration facilitates effective intramolecular charge transfer upon photoexcitation, a key process for efficient electron injection into the semiconductor's conduction band.
Research has focused on synthesizing and characterizing various dyes where the 4-(diphenylamino)phenyl group acts as the core donor unit. These studies have demonstrated that modifications to the molecular structure, such as extending the π-conjugation or altering the acceptor/anchoring group, can significantly influence the photovoltaic performance of the DSSC. The inherent properties of the diphenylamino group contribute to broad light absorption and favorable energy levels for electron transfer, making it a promising building block for next-generation photosensitizers.
The performance of DSSCs fabricated with this dye, both alone and in combination with another dye (co-sensitization), was systematically evaluated. The results underscored the potential of dyes incorporating the diphenylamino moiety to achieve notable power conversion efficiencies.
Detailed Research Findings
In a specific study, two novel triphenylamine-based dyes were synthesized and their performance in DSSCs was evaluated. Dye (8), a double cyanoacrylic acid derivative of 4-(diphenylamino)benzaldehyde (B1293675), and Dye (10), a double carboxylic acid derivative, were tested as single sensitizers and in a co-sensitized system with D149 dye mdpi.com.
When used as single sensitizers, Dye (8) exhibited a power conversion efficiency (PCE) of 2.4%, which was double that of Dye (10) at 1.2%. This enhanced performance was attributed to a higher short-circuit photocurrent (Jsc) of 5.37 mA cm⁻² and a higher open-circuit voltage (Voc) of 0.71 V for Dye (8), compared to a Jsc of 2.82 mA cm⁻² and a Voc of 0.63 V for Dye (10) mdpi.com. The broader spectral response of Dye (8), harvesting light up to 550 nm, contributed to its superior photocurrent generation mdpi.com.
Furthermore, when Dye (8) was co-sensitized with D149 dye, the resulting DSSC (Device H) showed a significant improvement in performance. The PCE increased to 5.4%, with a Jsc of 14.69 mA cm⁻² mdpi.com. The external quantum efficiency (EQE) data revealed that the co-sensitized device benefited from a wider photon capture across the solar spectrum, with Dye (8) contributing to light harvesting at around 410 nm and D149 at 540 nm mdpi.com. This synergistic effect demonstrates the potential of this compound-related structures in developing efficient co-sensitized DSSCs.
Photovoltaic Performance of DSSCs with Diphenylamino-Based Dyes
| Device | Sensitizer(s) | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | PCE (η%) |
|---|---|---|---|---|---|
| Dye (8) only | (2Z, 2′Z)-3, 3′-(5-((E)-4-(diphenylamino) styryl)-1, 3-phenylene) bis (2-cyanoacrylic acid) | 5.37 | 0.71 | - | 2.4 |
| Dye (10) only | 5-[2-(4-diphenylamino-phenyl)-vinyl]-isophthalic acid | 2.82 | 0.63 | - | 1.2 |
| Device H | Dye (8) + D149 | 14.69 | - | - | 5.4 |
Data sourced from a study on double linker triphenylamine (B166846) dyes mdpi.com.
Future Research Directions and Emerging Challenges
Development of Novel 4-(Diphenylamino)benzonitrile Analogues with Enhanced Functionality
The core structure of this compound serves as a versatile platform for creating new molecular architectures with tailored photophysical properties. A primary focus of ongoing research is the development of analogues that exhibit high-efficiency Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency (IQE) in organic light-emitting diodes (OLEDs). nih.gov
Research efforts are concentrated on modifying the donor and acceptor moieties within the molecule to optimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST is crucial for efficient reverse intersystem crossing (RISC), the process that converts non-emissive triplets back into emissive singlets. nih.gov For instance, incorporating different donor units, such as carbazole (B46965) or acridine, and modifying the benzonitrile (B105546) acceptor can precisely tune these energy levels. rsc.orgarxiv.org
| Compound Type | Donor Moiety | Acceptor Moiety | Key Feature | Reference |
| D-A-D' Analogue | Phenoxazine, Carbazole | Fluorinated Benzonitrile | Dual charge transfer, mechanofluorochromic properties | rsc.org |
| Spiro-Acridine Analogue | Spiro-Acridine | Benzonitrile | Deep blue emission, efficient TADF in doped films | arxiv.org |
| Benzophenone-Based | Carbazole, Phenylamino | Benzophenone | High intersystem crossing efficiency, TADF host materials | mdpi.com |
| Diphenylaminofluorenylstyrene | Diphenylaminofluorene | Heterocyclic Aromatics | Highly efficient blue emission in multilayer OLEDs | osti.gov |
Integration of Advanced Computational Approaches for Predictive Material Design
To accelerate the discovery of novel this compound analogues, researchers are increasingly turning to advanced computational methods. These approaches allow for the predictive design of materials by simulating their electronic and photophysical properties before undertaking complex and time-consuming synthesis.
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in this process. nih.govacs.org These methods are used to calculate key parameters that govern TADF efficiency, such as:
Singlet-Triplet Energy Gap (ΔEST): Predicting this value is essential for screening candidate molecules for efficient RISC. acs.org
Spin-Orbit Coupling (SOC): This parameter influences the rate of intersystem crossing and reverse intersystem crossing. Computational models help in understanding how molecular geometry affects SOC. acs.org
Natural Transition Orbitals (NTOs): NTO analysis provides a clear picture of the charge-transfer character of an excited state, which is crucial for designing efficient TADF emitters. acs.org
Excited-State Geometries: Accurately predicting the geometry of the molecule in its excited state is vital for understanding emission properties and non-radiative decay pathways. researchgate.net
Beyond DFT, machine learning and deep learning models are emerging as powerful tools for high-throughput screening of potential TADF emitters. For example, Graph Neural Networks are being developed to predict the optoelectronic properties of large libraries of compounds based on their molecular structure, significantly speeding up the search for materials with desired characteristics. nih.gov These computational tools enable a more rational design process, reducing the trial-and-error inherent in traditional chemical synthesis and guiding researchers toward the most promising molecular candidates.
Exploration of New Application Domains in Quantum Technologies and Bioimaging
While the primary application of this compound derivatives has been in OLEDs, their unique photophysical properties suggest potential in other advanced fields, although these areas remain largely exploratory.
Quantum Technologies: The development of organic molecules with well-defined quantum states is an emerging area of research. While specific applications of this compound in quantum sensing or information processing have not been extensively reported in the reviewed literature, the principles of molecular design used to control excited states for TADF could potentially be adapted for quantum applications. This remains a speculative but intriguing future direction.
Bioimaging: The development of fluorescent probes is essential for modern biology, providing dynamic information about cellular processes. nih.gov Small organic molecules are central to the creation of these probes. researchgate.net Near-infrared (NIR) emitting materials are particularly attractive for bioimaging due to the deep tissue penetration and low autofluorescence in this spectral region. rsc.org Given that derivatives of this compound have been successfully engineered as NIR TADF emitters, they represent a potential platform for developing novel bioimaging probes. rsc.org However, significant challenges must be addressed. The biocompatibility of these compounds is a primary concern, as many organic dyes can be cytotoxic. researchgate.net Furthermore, probes must be designed with high specificity to target particular biomolecules or cellular compartments, often requiring the integration of specific binding moieties.
Addressing Challenges in Device Performance, Stability, and Scalability
Despite significant progress, several challenges must be overcome to enable the widespread commercialization of technologies based on this compound emitters.
Device Performance and Stability: A key issue in OLEDs is "efficiency roll-off," where the quantum efficiency decreases at high brightness levels. This is often caused by quenching effects and exciton (B1674681) annihilation. arxiv.org Research is focused on designing molecules and device architectures that mitigate these losses. Using the emitter as a dopant in a suitable host matrix is a common strategy to reduce self-quenching and improve TADF efficiency and lifetime. arxiv.orgmdpi.com The long-term operational stability of the materials is another critical challenge, as organic molecules can degrade under electrical stress and exposure to oxygen and moisture.
Scalability and Cost: For commercial viability, the synthesis of these complex organic molecules must be scalable and cost-effective. While academic research often focuses on novel molecular design, the efficiency of production at a commercial scale can be a significant hurdle. researchgate.net The development of synthetic routes that are high-yield and avoid costly purification steps, such as sublimation, is crucial. researchgate.net Furthermore, the move towards solution-processed OLEDs, which can be manufactured using printing techniques, could significantly reduce production costs compared to traditional vacuum deposition methods. nih.govscispace.com Designing this compound analogues with good solubility and the ability to form high-quality thin films from solution is therefore a key research objective.
| Challenge | Description | Potential Solutions | References |
| Efficiency Roll-Off | Decrease in quantum efficiency at high brightness due to exciton annihilation and quenching. | Doping emitters into a host matrix; designing molecules with reduced intermolecular interactions. | arxiv.orgmdpi.com |
| Operational Stability | Degradation of organic materials under electrical operation, leading to limited device lifetime. | Encapsulation techniques; development of more chemically robust molecular structures. | researchgate.net |
| Synthesis Scalability | Difficulty in producing large quantities of high-purity material required for commercial manufacturing. | Optimization of synthetic routes (e.g., using efficient cross-coupling reactions); reducing purification steps. | researchgate.netresearchgate.net |
| Production Cost | High costs associated with vacuum deposition manufacturing processes. | Development of soluble materials for solution-processing (e.g., inkjet printing). | nih.govscispace.com |
Q & A
Basic Question: What synthetic methods are optimal for preparing 4-(diphenylamino)benzonitrile derivatives?
Answer: The most reliable approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, meta-terphenyl-linked donor–π–acceptor (D–π–A) dyads are synthesized via two-step palladium-catalyzed coupling. Key steps include:
- Using precursors like (4-(diphenylamino)phenyl)boronic acid and nitrile-containing aryl halides.
- Optimizing catalyst loading (5–10 mol% Pd) and reaction temperature (80–100°C).
Post-synthesis, validate purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry .
Basic Question: Which characterization techniques are critical for analyzing photophysical properties?
Answer:
- Steady-state absorption/emission spectroscopy to identify charge-transfer (CT) bands and dual fluorescence.
- Time-resolved fluorescence decay kinetics to quantify LE (locally excited) → CT state transitions (e.g., lifetimes ranging from 0.5–5 ns).
- X-ray crystallography to correlate emission behavior with molecular packing (e.g., anti-parallel arrangements in ML-active polymorphs) .
Advanced Question: How does solvent polarity influence the LE → CT transition kinetics?
Answer: Solvent polarity modulates the free energy gap (ΔrG) and reaction rates (kf). For example:
Advanced Question: What mechanisms explain pressure-induced emission enhancement (PIEE) in crystalline derivatives?
Answer: Under high pressure (2.50–4.55 GPa):
- Rehybridization of nitrogen atoms enhances π-conjugation, increasing photoluminescence (PL) intensity.
- Red shifts (~50 nm) occur due to reduced bandgaps from lattice compression.
Validate via piezochromic measurements and DFT calculations to map electronic structure changes .
Advanced Question: How do twisted intramolecular charge-transfer (TICT) states affect dual fluorescence?
Answer: TICT states form via amino group twisting (e.g., 90° dihedral angles), decoupling donor-acceptor moieties. Key findings:
- Crown ether derivatives (e.g., DMABN-Crown5) exhibit ΔH = -14.8 kJ·mol⁻¹ for LE→TICT transitions.
- Time-dependent DFT (TDDFT) confirms emission at 450 nm (LE) and 520 nm (TICT) .
Advanced Question: Why do polymorphs of this compound exhibit distinct mechanoluminescence (ML)?
Answer: Structural variations (e.g., TBIMB vs. TBIMG) alter triboelectric excitation pathways:
| Polymorph | ML Emission (nm) | Lattice Fragility |
|---|---|---|
| TBIMB | 450 (blue) | High |
| TBIMG | 520 (green) | Moderate |
| ML arises from internal triboelectricity during crystal cleavage, not surface discharge . |
Advanced Question: How can computational models resolve contradictions in emission data?
Answer:
- DFT/Molecular Dynamics (MD): Predict conformational changes (e.g., planar vs. twisted states).
- Vibronic coupling analysis: Explain spectral broadening in polar solvents.
For example, B3LYP/6-311+G(2d,p) accurately reproduces dual emission in 4DIAB-CN .
Methodological Focus: Designing experiments to study charge-transfer dynamics
Steps:
Solvent selection: Use a polarity gradient (toluene to acetonitrile).
Time-resolved spectroscopy: Resolve LE→CT kinetics (e.g., multiexponential decays in P6C).
Temperature control: Measure activation energies (Ea ≈ 8–24 kJ·mol⁻¹) .
Methodological Focus: Addressing data contradictions in emission studies
Approach:
- Single-crystal analysis: Confirm polymorphism via X-ray diffraction.
- Pressure-dependent PL: Isolate lattice effects from molecular contributions.
- Reproducibility: Standardize excitation wavelengths (e.g., 350 nm) and detector calibration .
Advanced Question: What role do alkyl chain lengths play in fluorescence quantum yields?
Answer: Longer chains (e.g., diisopropyl vs. dimethyl) increase steric hindrance, promoting TICT formation:
| Derivative | ΦFL (LE) | ΦFL (TICT) |
|---|---|---|
| 4DMAB-CN | 0.45 | 0.15 |
| 4DIAB-CN | 0.30 | 0.40 |
| Quantify using integrated sphere techniques and correlate with TDDFT results . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
